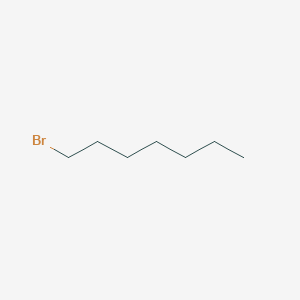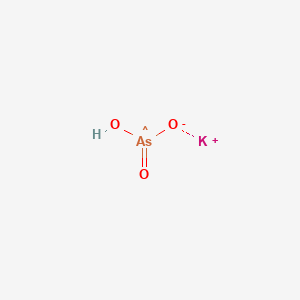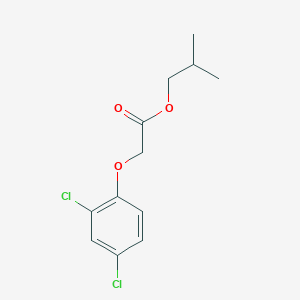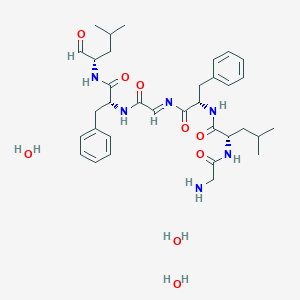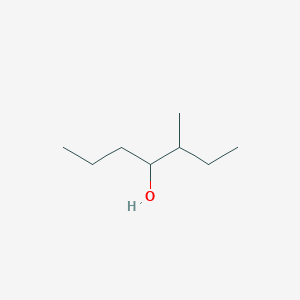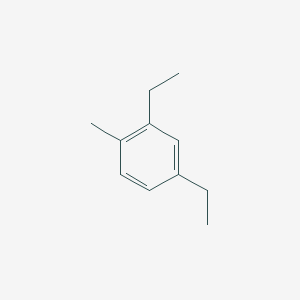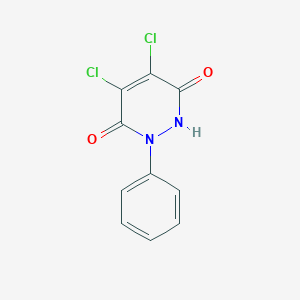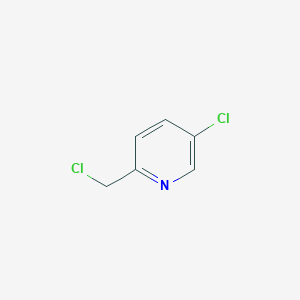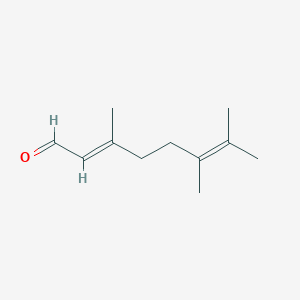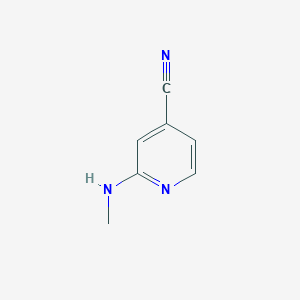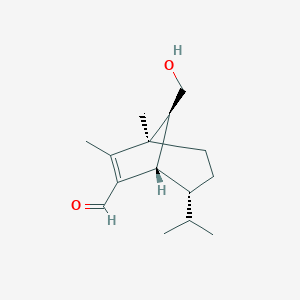![molecular formula C14H18N2O B155094 3-[2-(1-Pyrrolidinyl)ethyl]-1H-indol-5-ol CAS No. 1919-95-5](/img/structure/B155094.png)
3-[2-(1-Pyrrolidinyl)ethyl]-1H-indol-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(1-Pyrrolidinyl)ethyl]-1H-indol-5-ol, also known as 5-IAI, is a psychoactive substance that belongs to the class of tryptamines. It is a potent serotonin releasing agent and has been studied for its potential therapeutic applications.
Wirkmechanismus
3-[2-(1-Pyrrolidinyl)ethyl]-1H-indol-5-ol acts as a potent serotonin releasing agent by binding to the serotonin transporter and inhibiting its reuptake. This leads to an increase in the extracellular concentration of serotonin, which is associated with mood regulation, appetite, and sleep. The exact mechanism of action of 3-[2-(1-Pyrrolidinyl)ethyl]-1H-indol-5-ol is not fully understood and requires further investigation.
Biochemische Und Physiologische Effekte
The administration of 3-[2-(1-Pyrrolidinyl)ethyl]-1H-indol-5-ol has been shown to induce hyperthermia, tachycardia, and hypertension in animal models. It has also been reported to increase locomotor activity and induce a state of euphoria in humans. The long-term effects of 3-[2-(1-Pyrrolidinyl)ethyl]-1H-indol-5-ol on the brain and other organs are not well understood and require further investigation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-[2-(1-Pyrrolidinyl)ethyl]-1H-indol-5-ol in lab experiments include its potent serotonin releasing activity and its potential therapeutic applications. However, the limitations of using 3-[2-(1-Pyrrolidinyl)ethyl]-1H-indol-5-ol include its potential toxicity and the lack of understanding of its long-term effects.
Zukünftige Richtungen
For the research on 3-[2-(1-Pyrrolidinyl)ethyl]-1H-indol-5-ol include investigating its potential therapeutic applications in the treatment of mental disorders and neurodegenerative diseases. The development of safer and more effective serotonin releasing agents is also an area of interest. Further studies are needed to fully understand the mechanism of action and long-term effects of 3-[2-(1-Pyrrolidinyl)ethyl]-1H-indol-5-ol.
In conclusion, 3-[2-(1-Pyrrolidinyl)ethyl]-1H-indol-5-ol is a potent serotonin releasing agent that has been studied for its potential therapeutic applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3-[2-(1-Pyrrolidinyl)ethyl]-1H-indol-5-ol have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the field of medicine.
Synthesemethoden
The synthesis of 3-[2-(1-Pyrrolidinyl)ethyl]-1H-indol-5-ol involves the condensation of 5-hydroxyindole with 2-(1-pyrrolidinyl)ethylamine in the presence of a dehydrating agent. The resulting product is purified by recrystallization. The purity of the final product is determined by chromatography and spectroscopy techniques.
Wissenschaftliche Forschungsanwendungen
3-[2-(1-Pyrrolidinyl)ethyl]-1H-indol-5-ol has been studied for its potential therapeutic applications in the treatment of various mental disorders, including depression, anxiety, and post-traumatic stress disorder. It has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
CAS-Nummer |
1919-95-5 |
|---|---|
Produktname |
3-[2-(1-Pyrrolidinyl)ethyl]-1H-indol-5-ol |
Molekularformel |
C14H18N2O |
Molekulargewicht |
230.31 g/mol |
IUPAC-Name |
3-(2-pyrrolidin-1-ylethyl)-1H-indol-5-ol |
InChI |
InChI=1S/C14H18N2O/c17-12-3-4-14-13(9-12)11(10-15-14)5-8-16-6-1-2-7-16/h3-4,9-10,15,17H,1-2,5-8H2 |
InChI-Schlüssel |
UAMKBNAHFNECII-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CCC2=CNC3=C2C=C(C=C3)O |
Kanonische SMILES |
C1CC(NC1)CCC2=CNC3=C2C=C(C=C3)O |
Synonyme |
3-[2-(1-Pyrrolidinyl)ethyl]-1H-indol-5-ol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



